molecular formula C17H21FN4O B5416513 2-(dimethylamino)-N-ethyl-N-(4-fluorobenzyl)-4-methylpyrimidine-5-carboxamide

2-(dimethylamino)-N-ethyl-N-(4-fluorobenzyl)-4-methylpyrimidine-5-carboxamide

Cat. No. B5416513
M. Wt: 316.4 g/mol
InChI Key: RTVGVMFHGCDFCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(dimethylamino)-N-ethyl-N-(4-fluorobenzyl)-4-methylpyrimidine-5-carboxamide, also known as DF-MPJC, is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of pyrimidine derivatives and is known for its ability to selectively modulate the activity of certain ion channels in the brain. In

Mechanism of Action

2-(dimethylamino)-N-ethyl-N-(4-fluorobenzyl)-4-methylpyrimidine-5-carboxamide exerts its effects by binding to a specific site on the ion channel and altering its activity. The exact mechanism of action of this compound is not fully understood, but it is believed to act as a positive allosteric modulator of the ion channel. This means that it enhances the activity of the ion channel in response to the binding of its endogenous ligand.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the brain. It has been shown to enhance synaptic transmission, increase neuronal excitability, and promote long-term potentiation (LTP), a cellular mechanism underlying learning and memory. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.

Advantages and Limitations for Lab Experiments

2-(dimethylamino)-N-ethyl-N-(4-fluorobenzyl)-4-methylpyrimidine-5-carboxamide has several advantages for use in lab experiments. It is highly selective for certain ion channels, which allows for precise manipulation of neuronal activity. It is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to its use. This compound has a short half-life and rapidly metabolizes in vivo, which limits its use in long-term experiments. Additionally, its effects on ion channels may vary depending on the specific experimental conditions, which can complicate data interpretation.

Future Directions

There are several future directions for research on 2-(dimethylamino)-N-ethyl-N-(4-fluorobenzyl)-4-methylpyrimidine-5-carboxamide. One area of interest is the development of more potent and selective analogs of this compound that can be used to study the function of specific ion channels in the brain. Another area of interest is the investigation of the potential therapeutic applications of this compound in neurological disorders such as epilepsy and Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on neuronal function.

Synthesis Methods

The synthesis of 2-(dimethylamino)-N-ethyl-N-(4-fluorobenzyl)-4-methylpyrimidine-5-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The details of the synthesis method are beyond the scope of this paper, but it is worth mentioning that the synthesis of this compound is a complex and challenging process that requires expertise in organic chemistry.

Scientific Research Applications

2-(dimethylamino)-N-ethyl-N-(4-fluorobenzyl)-4-methylpyrimidine-5-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to selectively modulate the activity of certain ion channels in the brain, which makes it a valuable tool for studying the function of these channels in normal and pathological conditions. This compound has been used in a variety of in vitro and in vivo experiments to investigate the role of ion channels in synaptic transmission, neuronal excitability, and plasticity.

properties

IUPAC Name

2-(dimethylamino)-N-ethyl-N-[(4-fluorophenyl)methyl]-4-methylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O/c1-5-22(11-13-6-8-14(18)9-7-13)16(23)15-10-19-17(21(3)4)20-12(15)2/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVGVMFHGCDFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)F)C(=O)C2=CN=C(N=C2C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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